molecular formula C16H14N2O3 B2386787 (2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide CAS No. 306311-95-5

(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2386787
CAS No.: 306311-95-5
M. Wt: 282.299
InChI Key: UMZVZGVSKURDIH-UKTHLTGXSA-N
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Description

(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that features a cyano group, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between a cyanoacetamide and an aldehyde.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.

    Methoxyphenyl Group Addition: The methoxyphenyl group can be added through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, enabling the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group, furan ring, and methoxyphenyl group could each contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide: Lacks the methoxy group, which could affect its reactivity and biological activity.

    (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group, which could influence its solubility and interaction with biological targets.

Uniqueness

(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxy group, which can impact its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-14-6-4-12(5-7-14)9-13(10-17)16(19)18-11-15-3-2-8-21-15/h2-9H,11H2,1H3,(H,18,19)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZVZGVSKURDIH-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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